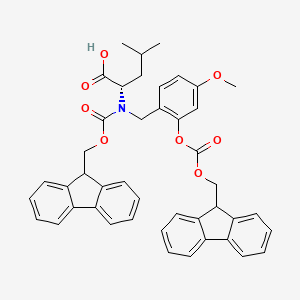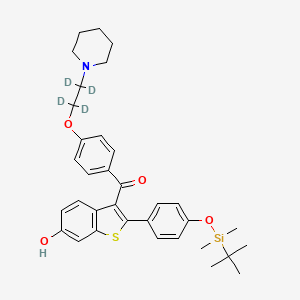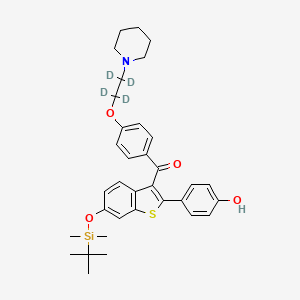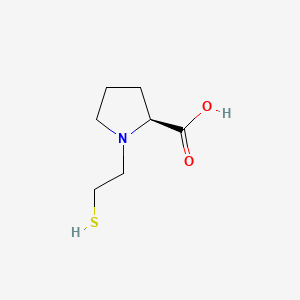![molecular formula C18H26N2 B588921 (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 CAS No. 1329499-39-9](/img/no-structure.png)
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3” is a chemical compound with the CAS Number: 1329499-39-9 . It has a unique structure that makes it suitable for studying various biological processes and developing new drugs.
Molecular Structure Analysis
The molecular formula of this compound is C18H23D3N2 . Its unique structure includes a bicyclic octane ring attached to a tetrahydro naphthalene ring via a nitrogen atom.Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.43 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Substance P (NK1) Receptor Antagonism
Compounds similar to "(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3" have been investigated for their potential as nonpeptide antagonists of the substance P (NK1) receptor. For example, CP-96,345, a related compound, has demonstrated potent NK1 antagonism, suggesting potential applications in exploring the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Antiarrhythmic and Anesthetic Activities
Derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol have shown significant antiarrhythmic and local anesthetic activity, indicating potential therapeutic applications in cardiovascular and pain management (Longobardi et al., 1979).
Muscarinic Activity and Alzheimer's Disease Research
A series of quinoline and naphthalene derivatives with a 1-azabicyclo[3.3.0]octane moiety have been synthesized and evaluated for their muscarinic activity, with implications for Alzheimer's disease treatment. Some of these compounds displayed higher affinity to muscarinic M1 receptors, suggesting potential applications in cognitive function improvement (Suzuki et al., 1998).
Conformational Studies and Chemical Synthesis
Research into the conformational aspects and synthetic pathways of azabicyclo[2.2.2]octane derivatives contributes to a deeper understanding of their chemical properties and potential applications in drug development and other areas of chemistry (Toledano et al., 1997).
作用機序
The mechanism of action for this compound is not specified in the search results. Given its unique structure, it may interact with various biological processes.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions. The synthesis pathway includes the protection of functional groups and the formation of key intermediates, which are subsequently deprotected and coupled to yield the final product.", "Starting Materials": [ "3-aminobicyclo[2.2.2]oct-3-ene", "1,2,3,4-tetrahydro-1-naphthaldehyde", "d3-methyl iodide", "NaBH4", "H2SO4", "NaOH", "HCl", "EtOH", "MeOH", "CH2Cl2", "Na2SO4", "MgSO4", "silica gel" ], "Reaction": [ "Protection of amine group with Boc2O in CH2Cl2", "Reduction of aldehyde to alcohol with NaBH4 in MeOH", "Protection of alcohol group with TBDMS-Cl in CH2Cl2", "Methylation of amine group with d3-methyl iodide in CH2Cl2", "Deprotection of alcohol group with TBAF in THF", "Deprotection of amine group with HCl in EtOH", "Coupling of amine and alcohol intermediates with H2SO4 catalyst in CH2Cl2", "Neutralization of reaction mixture with NaOH", "Extraction of product with CH2Cl2", "Drying of organic layer with Na2SO4", "Filtration and concentration of product", "Purification of product by column chromatography on silica gel using EtOAc/hexanes as eluent" ] } | |
CAS番号 |
1329499-39-9 |
分子式 |
C18H26N2 |
分子量 |
273.438 |
IUPAC名 |
(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D |
InChIキー |
BCXAOEQLKWKVHU-OLSSLOCVSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
同義語 |
[S-(R*,R*)]-N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


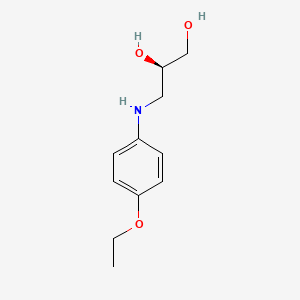
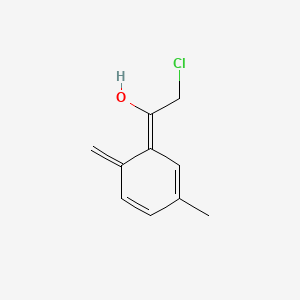
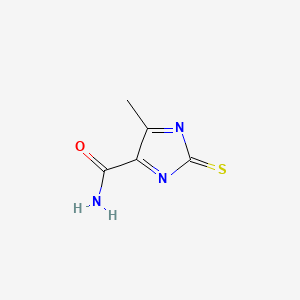
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)
![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)
![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)
